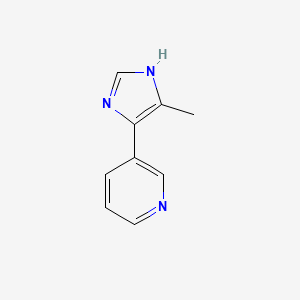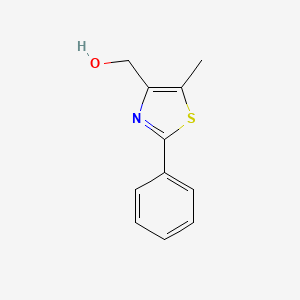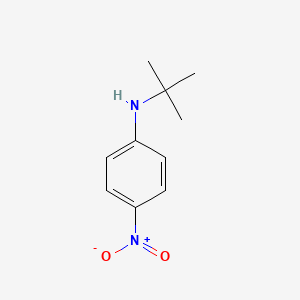
N-tert-butyl-4-nitroaniline
描述
N-tert-butyl-4-nitroaniline, also known as 4-tert-Butyl-2-nitroaniline, is an organic compound with the molecular formula C10H14N2O2. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tert-butyl group (-C(CH3)3). It is commonly used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-nitroaniline typically involves the nitration of tert-butylbenzene followed by the reduction of the nitro group. One common method includes:
Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the tert-butyl group.
Reduction: The nitro group is then reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The nitration and reduction steps are optimized for large-scale production, often using automated systems to monitor and control reaction parameters.
化学反应分析
Types of Reactions
N-tert-butyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-tert-Butylaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
N-tert-butyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of N-tert-butyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the nitro group.
4-Nitroaniline: Similar structure but lacks the tert-butyl group.
2,4-Dinitroaniline: Contains two nitro groups but lacks the tert-butyl group.
Uniqueness
N-tert-butyl-4-nitroaniline is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in similar compounds.
属性
CAS 编号 |
4138-38-9 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
N-tert-butyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3 |
InChI 键 |
UTMISJPMGAMQPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
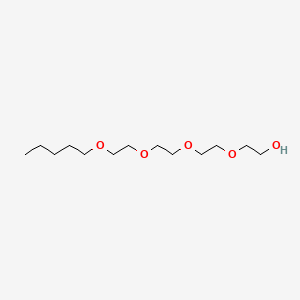
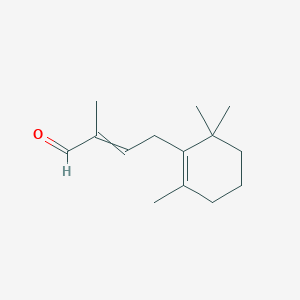
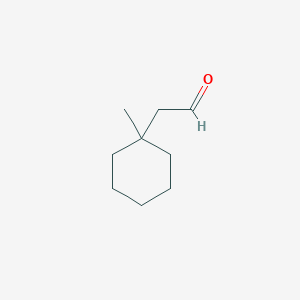
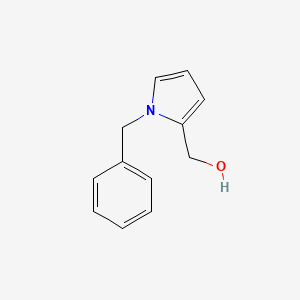
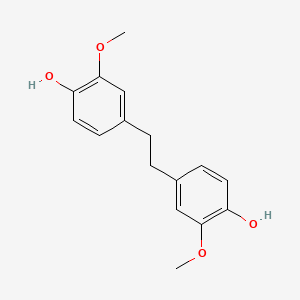
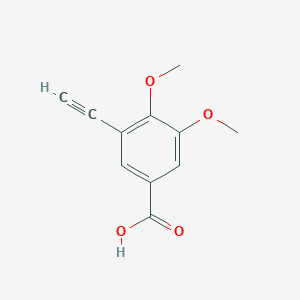
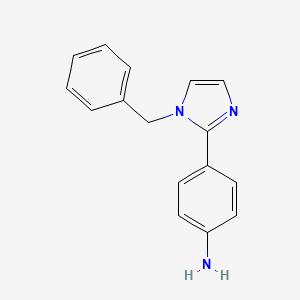
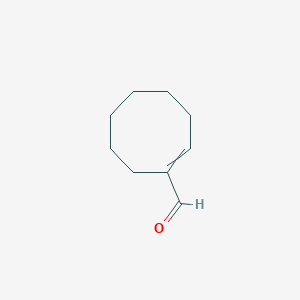

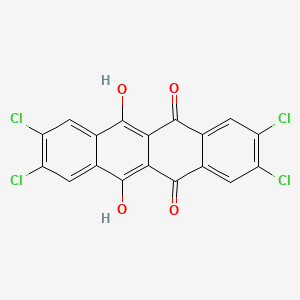
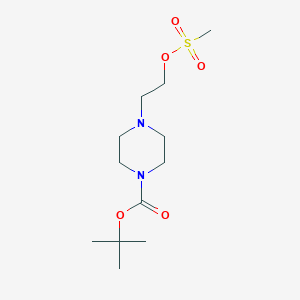
![3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropyl]azetidine](/img/structure/B8707502.png)
